(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a benzylidene group, a methylphenyl group, and a thiazolo[3,2-a][1,3,5]triazin-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiourea under acidic conditions to yield the thiazolo[3,2-a][1,3,5]triazin-6-one core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another versatile compound used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.
Uniqueness
(7Z)-7-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one stands out due to its unique thiazolo[3,2-a][1,3,5]triazin-6-one core and the presence of both benzylidene and methylphenyl groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-7-16(8-5-14)23-12-22-21-24(13-23)20(25)19(28-21)11-15-6-9-17(26-2)18(10-15)27-3/h4-11H,12-13H2,1-3H3/b19-11- |
InChI Key |
KBWSLUZFAIVSKF-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.